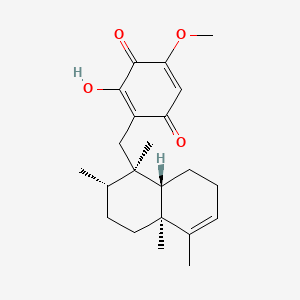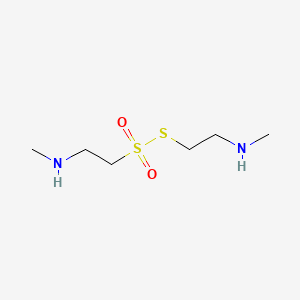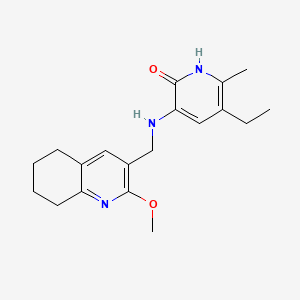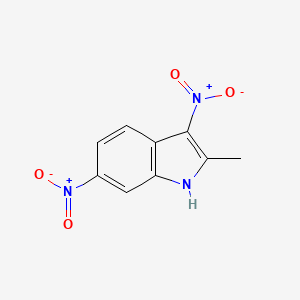
3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of hydroxy(oxido)amino groups at the 3 and 6 positions and a methyl group at the 2 position of the indole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxy(oxido)amino groups. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino groups can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxido groups to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydroxylated compounds.
Aplicaciones Científicas De Investigación
3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole involves its interaction with specific molecular targets. The hydroxy(oxido)amino groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. Additionally, the indole core can intercalate with DNA, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(imidazol-1-yl)pyridazine: Another compound with similar functional groups but different core structure.
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine: Shares the bis-functional groups but has a tetrazine core.
Uniqueness
3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole is unique due to its specific arrangement of functional groups on the indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
3484-05-7 |
|---|---|
Fórmula molecular |
C9H7N3O4 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
2-methyl-3,6-dinitro-1H-indole |
InChI |
InChI=1S/C9H7N3O4/c1-5-9(12(15)16)7-3-2-6(11(13)14)4-8(7)10-5/h2-4,10H,1H3 |
Clave InChI |
JEKLOMCNFGSKHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


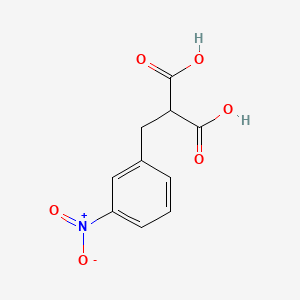
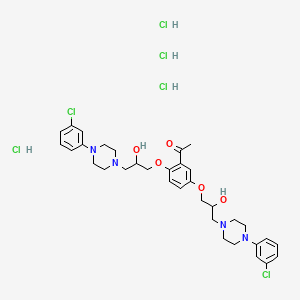


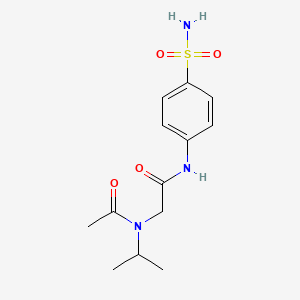

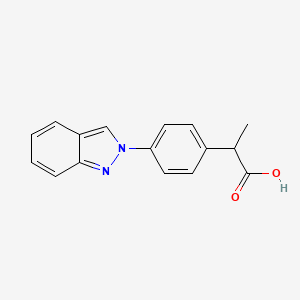

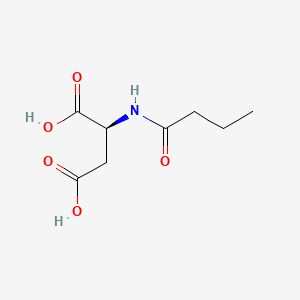

![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)
